molecular formula C8H7NO5 B588908 4-Hydroxy-3-nitrophenylacetic Acid-d5 CAS No. 929709-59-1

4-Hydroxy-3-nitrophenylacetic Acid-d5

Cat. No.: B588908
CAS No.: 929709-59-1
M. Wt: 202.177
InChI Key: QBHBHOSRLDPIHG-QUWGTZMWSA-N
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Description

4-Hydroxy-3-nitrophenylacetic Acid-d5 is a deuterated analogue of 4-Hydroxy-3-nitrophenylacetic Acid. It is a stable isotope-labelled compound with the molecular formula C8H2D5NO5 and a molecular weight of 202.18 . This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-nitrophenylacetic Acid-d5 typically involves the introduction of deuterium atoms into the parent compound, 4-Hydroxy-3-nitrophenylacetic Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-nitrophenylacetic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-3-nitrophenylacetic Acid-d5 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labelled compound, it is used in mass spectrometry and NMR spectroscopy for tracing reaction pathways and studying molecular interactions.

    Biology: It serves as a reference standard in metabolic studies and helps in understanding the metabolic pathways of related compounds.

    Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitrophenylacetic Acid-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The deuterium atoms enhance the stability and provide unique insights into the reaction mechanisms through isotopic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-nitrophenylacetic Acid-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using isotopic labelling techniques. This makes it particularly valuable in research applications where precise tracking and analysis are required .

Properties

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHBHOSRLDPIHG-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[N+](=O)[O-])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857808
Record name [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929709-59-1
Record name [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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